molecular formula C26H27N5O3S2 B11626696 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372979-30-1

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626696
CAS No.: 372979-30-1
M. Wt: 521.7 g/mol
InChI Key: PCWZQZRICYUHLO-FXBPSFAMSA-N
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Description

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a piperazine ring, a thiazolidinone moiety, and a pyridopyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the formation of the thiazolidinone ring and the pyridopyrimidinone core. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on its effects on various biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments to elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one include other piperazine derivatives, thiazolidinones, and pyridopyrimidinones. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct chemical and biological properties

Properties

CAS No.

372979-30-1

Molecular Formula

C26H27N5O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O3S2/c1-34-16-15-31-25(33)21(36-26(31)35)17-20-23(27-22-9-5-6-10-30(22)24(20)32)29-13-11-28(12-14-29)18-19-7-3-2-4-8-19/h2-10,17H,11-16,18H2,1H3/b21-17-

InChI Key

PCWZQZRICYUHLO-FXBPSFAMSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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